molecular formula C17H24N2O3S B4657504 N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide

N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4657504
M. Wt: 336.5 g/mol
InChI Key: LVHSQSCNSNMLBW-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative featuring a dihydroindole core substituted with a cyclopentyl group and a 2-methylpropanoyl (isobutyryl) moiety. For instance, structurally similar compounds such as N-[4-(diethylamino)-2-methylphenyl]-3,3-dimethyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide (ID: L302-0975) share the dihydroindole-sulfonamide backbone and exhibit a molecular weight of 457.63 g/mol and a logP of ~4.93, suggesting moderate lipophilicity . The isobutyryl group likely enhances metabolic stability compared to smaller acyl substituents, while the cyclopentyl moiety may influence steric interactions in biological targets .

Properties

IUPAC Name

N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12(2)17(20)19-10-9-13-11-15(7-8-16(13)19)23(21,22)18-14-5-3-4-6-14/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHSQSCNSNMLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the compound, altering its chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological targets, while the indole moiety may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

NMR and IR Profiles

  • 1H-NMR: For cyclopentyl-containing analogs (e.g., ), characteristic signals include δ 1.9–2.0 ppm (cyclopentyl CH2), δ 2.6–2.8 ppm (CH2 adjacent to nitrogen), and δ 10.2 ppm (NHCO). Similar shifts are expected in the target compound, with variations in regions influenced by the 2-methylpropanoyl group (e.g., δ 3.9 ppm for CH2CO in ) .
  • IR : Stretching vibrations for SO2 (1378, 1156 cm⁻¹) and C=O (1681 cm⁻¹) are consistent across sulfonamide derivatives, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide

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